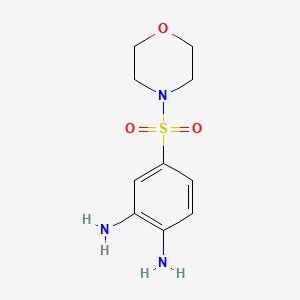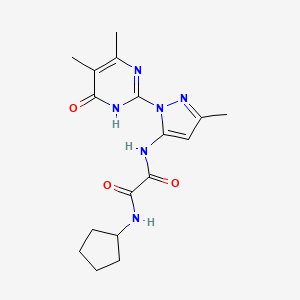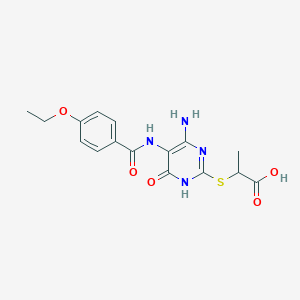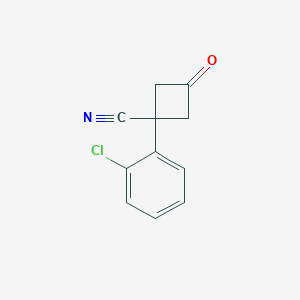
4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine” appears to contain a benzene ring, which is a cyclic compound with alternating double bonds, and two amine groups (-NH2) attached to the benzene ring. It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, and a sulfonyl group (-SO2-) attached to the morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the two amine groups, the morpholine ring, and the sulfonyl group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing amine groups, benzene rings, and sulfonyl groups are known to undergo a variety of chemical reactions. For example, amines can act as bases and nucleophiles, participating in reactions such as acid-base reactions and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the basic amine groups could make the compound soluble in water . The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Aromatic Sulfonamide Inhibitors : A study introduced aromatic sulfonamides, including compounds related to 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine, as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. This demonstrates their potential in designing inhibitors for enzyme-targeted therapies (Supuran et al., 2013).
Electrochemical Synthesis : The electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, leading to the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, highlights a green, one-pot procedure for creating compounds with potential biological significance (Nematollahi & Esmaili, 2010).
Material Science and Polymer Chemistry
Sulfonated Polyimides : A novel sulfonated diamine bearing sulfophenyl pendant groups was synthesized, leading to the development of sulfonated polyimides (SPIs) with high thermal stability and proton conductivity, suitable for polymer electrolyte fuel cell applications (Hu et al., 2007).
Extraction Processes for Petroleum Products : The application of N-formylmorpholine and its mixtures in extraction processes for separating aromatic hydrocarbons from petroleum products demonstrates its utility in industrial chemistry and environmental management (Gaile, 2008).
Biological and Pharmacological Research
Antimicrobial Activity : Research into the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multidrug-resistant strains, underscores the compound's potential in addressing antibiotic resistance (Oliveira et al., 2015).
Ionic Liquids and Biodegradability : Studies on morpholinium ionic liquids have explored their physicochemical properties, cytotoxicity, and biodegradability, indicating their applicability in green chemistry and environmental sustainability (Pernak et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTBMQIKJPRMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326023-25-0 |
Source


|
| Record name | 4-(morpholine-4-sulfonyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)


![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)



